molecular formula C7H5ClN6 B13243595 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine

Cat. No.: B13243595
M. Wt: 208.61 g/mol
InChI Key: BSYFFNNPJFPFGY-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the triazine compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in the development of targeted cancer therapies .

Properties

Molecular Formula

C7H5ClN6

Molecular Weight

208.61 g/mol

IUPAC Name

4-chloro-6-pyrimidin-5-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H5ClN6/c8-6-12-5(13-7(9)14-6)4-1-10-3-11-2-4/h1-3H,(H2,9,12,13,14)

InChI Key

BSYFFNNPJFPFGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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